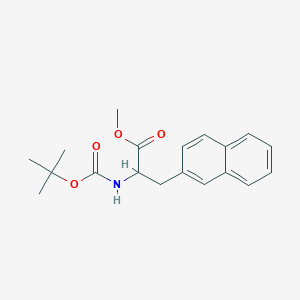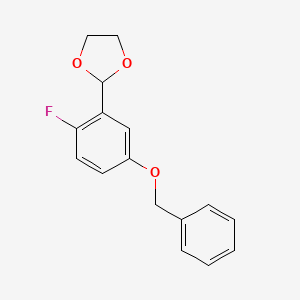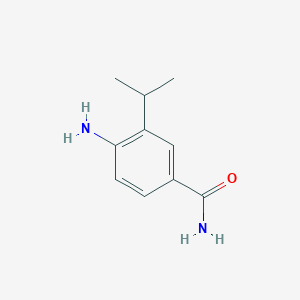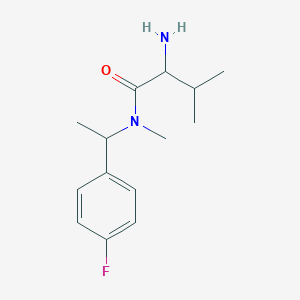
Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is a synthetic organic compound often used in chemical research. It features a Boc-protected amino group and a naphthyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a coupling reaction, often using reagents like naphthyl bromide and a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the naphthyl ring.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Results in substituted naphthyl derivatives.
科学的研究の応用
Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate depends on its specific application. Generally, it acts as a building block in chemical synthesis, where it undergoes various reactions to form more complex molecules. The Boc group provides protection for the amino group, allowing selective reactions to occur at other sites.
類似化合物との比較
Similar Compounds
Methyl (2R)-2-(Boc-amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Methyl (2R)-2-(Boc-amino)-3-(4-methoxyphenyl)propanoate: Contains a methoxy-substituted phenyl group.
Uniqueness
Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is unique due to the presence of the naphthyl group, which can impart different chemical properties and reactivity compared to phenyl or substituted phenyl analogs. This uniqueness can be exploited in the design of specific pharmaceuticals and biologically active compounds.
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZJZIQXCBCAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)


![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)
![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)

![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)




